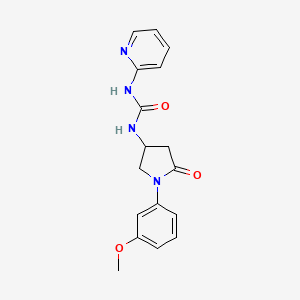

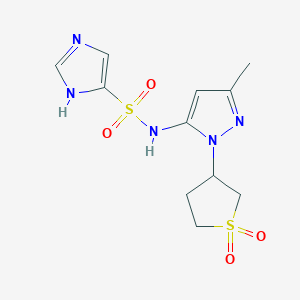

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea is a chemical compound that has gained significant attention in scientific research over the past few years. This compound is known for its potential applications in various fields, including medicine and agriculture.

科学的研究の応用

Stereochemical Synthesis and PI3 Kinase Inhibition

One of the notable applications of this compound is in the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, exemplified by the synthesis of a specific metabolite of PKI-179. This process involves stereospecific hydroboration, oxidation, and reduction steps to achieve the desired stereochemistry, highlighting the compound's role in developing kinase inhibitors with potential therapeutic implications (Zecheng Chen et al., 2010).

Conformational and Tautomeric Studies

The compound's structural features facilitate investigations into conformational equilibria and tautomerism. Research on its derivatives has provided insights into the impact of molecular design on these properties, offering potential applications in molecular sensing and supramolecular chemistry (Adam Kwiatkowski et al., 2019).

Synthesis Methodologies

Research into the synthesis methodologies of related compounds underscores the versatility and reactivity of this chemical framework. Various synthetic routes have been explored, offering efficient pathways to derivatives with potential biological and material applications (Antonia A Sarantou et al., 2022).

Anticancer and Enzyme Inhibition

Derivatives of this compound have been synthesized and evaluated for their anticancer properties and enzyme inhibition capabilities. Studies have identified compounds with significant antiproliferative activities against various cancer cell lines, highlighting the potential of this chemical scaffold in developing new anticancer agents (Sana Mustafa et al., 2014).

PI3K Inhibitors Modification

Modifications of this compound have led to the development of derivatives with potent anticancer effects and reduced toxicity. By replacing specific groups, researchers have synthesized new derivatives with enhanced inhibitory activity against PI3Ks and mTOR, demonstrating the compound's utility in optimizing therapeutic agents (Xiao-meng Wang et al., 2015).

特性

IUPAC Name |

1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-2-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-24-14-6-4-5-13(10-14)21-11-12(9-16(21)22)19-17(23)20-15-7-2-3-8-18-15/h2-8,10,12H,9,11H2,1H3,(H2,18,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKDNUPKCMJXDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole](/img/structure/B2386497.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2386504.png)

![tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B2386506.png)

![7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2386509.png)

![5-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2386515.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2386516.png)

![4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2386517.png)